"Indoline-2-carboxylic acid chemical properties"
"Indoline-2-carboxylic acid chemical properties"
An In-Depth Technical Guide to the Chemical Properties and Applications of Indoline-2-carboxylic Acid
Introduction
Indoline-2-carboxylic acid, a conformationally constrained analog of both proline and phenylalanine, serves as a pivotal building block in modern medicinal chemistry and organic synthesis.[1][2] Its rigid bicyclic structure, composed of a fused benzene and pyrrolidine ring, imparts unique stereochemical properties that are leveraged in the design of bioactive molecules and asymmetric catalysts.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and drug development professionals. We will explore the causality behind synthetic strategies and the mechanistic underpinnings of its reactivity, offering field-proven insights for its practical application.
Physicochemical and Spectroscopic Profile
Indoline-2-carboxylic acid is typically a white to off-white or beige crystalline solid.[3][4][5] Its core physical properties are essential for its handling, storage, and application in various reaction conditions. The compound should be stored in a tightly sealed container in a cool, dry, well-ventilated area, protected from light and moisture.[3][6]
Table 1: Physicochemical Properties of Indoline-2-carboxylic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO₂ | [7][8] |
| Molecular Weight | 163.17 g/mol | [7][8] |
| Melting Point | 168-177 °C (decomposes) | [7][9][10] |
| pKa | ~2.04 (Predicted) | [5][6][7] |
| Appearance | White to off-white/beige solid | [1][4][5] |
| Solubility | Insoluble in water; slightly soluble in DMSO and Methanol | [3][5][6][7] |
Spectroscopic Characterization
The structural features of indoline-2-carboxylic acid give rise to a distinct spectroscopic signature.
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¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the aromatic protons on the benzene ring, typically in the range of δ 6.5-7.5 ppm. The protons on the pyrrolidine ring, specifically at the C2 and C3 positions, appear as multiplets in the aliphatic region, while the N-H proton and the carboxylic acid proton are also observable, with their chemical shifts being solvent-dependent.[11][12]
-
¹³C NMR: The carbon NMR spectrum shows distinct signals for the eight unique carbons in the aromatic region and the aliphatic carbons of the pyrrolidine ring, in addition to the carbonyl carbon of the carboxylic acid group.[8][13]
Synthesis of Indoline-2-carboxylic Acid
The synthesis of indoline-2-carboxylic acid can be approached through several strategic routes, depending on the desired outcome (racemic vs. enantiomerically pure). The choice of method is dictated by factors such as scalability, cost, and the required stereochemical purity.
Caption: Key synthetic routes to indoline-2-carboxylic acid.
Racemic Synthesis via Reduction of Indole-2-carboxylic Acid
A common and effective method for producing racemic indoline-2-carboxylic acid is the reduction of its aromatic precursor, indole-2-carboxylic acid.[14][15] The use of stannous chloride (SnCl₂) and hydrogen chloride gas in an alcohol solvent is a well-documented procedure.[14]
Expert Insight: This reduction proceeds via the formation of an indoline-2-carboxylic acid ester tin complex. The strong acidic conditions protonate the indole ring, making it susceptible to reduction by SnCl₂. The subsequent hydrolysis of the intermediate ester and tin complex liberates the free carboxylic acid. This one-pot reduction and hydrolysis offers an advantage over older methods that required isolation of intermediates.[14]
Protocol: Reduction of Indole-2-carboxylic Acid [14]
-
Preparation: Cool a vessel containing absolute ethanol to -20°C using a dry-ice/acetone bath.
-
Acidification: Vigorously stir the ethanol while bubbling anhydrous hydrogen chloride gas through it until saturation.
-
Reactant Addition: While maintaining the temperature at or below -20°C, add indole-2-carboxylic acid, followed by anhydrous stannous chloride.
-
Reaction: Allow the reaction temperature to rise slowly to 0°C over 2 hours, then maintain at 0°C with gentle stirring overnight.
-
Work-up: Remove a portion of the ethanol under reduced pressure. The resulting tin complex can be treated with aqueous sodium or potassium hydroxide to directly hydrolyze the ester and precipitate the free indoline-2-carboxylic acid.
-
Isolation: Adjust the pH of the aqueous solution to precipitate the product, which is then isolated by filtration, washed, and dried.
Enantioselective Synthesis
For applications in pharmaceuticals and asymmetric catalysis, obtaining enantiomerically pure indoline-2-carboxylic acid is crucial.[1][16] An efficient method involves an intramolecular copper-catalyzed C-N bond formation starting from an enantiopure precursor like (S)-2-bromophenylalanine.[9][17]
Protocol: Synthesis of (S)-(-)-Indoline-2-carboxylic Acid [9][17]
-
Reaction Setup: In a reaction flask, combine (S)-2-bromophenylalanine, potassium carbonate (K₂CO₃), a catalytic amount of copper(I) chloride (CuCl), and N-methyl-2-pyrrolidone (NMP) as the solvent.
-
Inert Atmosphere: Flush the reactor with argon and maintain a slow flow of argon throughout the reaction.
-
Heating: Heat the stirred reaction mixture to 80-100°C.
-
Monitoring: Monitor the conversion of the starting material to the product by HPLC. The reaction typically reaches completion within 3.5-4 hours.
-
Quenching and Extraction: Cool the mixture to room temperature and add water and ethyl acetate (EtOAc). Adjust the pH to ~3.3 with aqueous HCl. Separate the phases and extract the aqueous layer with EtOAc.
-
Purification: Wash the combined organic layers with brine, concentrate under reduced pressure, and dissolve the residue in aqueous HCl.
-
Precipitation: Adjust the pH to 2.1 with aqueous sodium hydroxide to precipitate the (S)-indoline-2-carboxylic acid.
-
Isolation: Isolate the product by filtration, wash with water, and dry. This method yields the product with high enantiomeric excess (ee > 99%).[17]
Chiral Resolution
An alternative to asymmetric synthesis is the resolution of the racemic mixture. This can be achieved through enzymatic hydrolysis or by forming diastereomeric salts with a chiral resolving agent.[16][18]
-
Enzymatic Resolution: Lipases can be used for the enantioselective hydrolysis of a racemic indoline-2-carboxylic acid ester.[18][19] For instance, an immobilized lipase can selectively hydrolyze the (R)-ester, leaving the unreacted (S)-ester with high optical purity. The resulting (R)-acid and (S)-ester can then be easily separated.[18]
-
Diastereomeric Salt Formation: A classical resolution technique involves reacting racemic indoline-2-carboxylic acid with a chiral amine, such as (R)-α-methylbenzylamine.[16] The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent acidification of the isolated salt liberates the desired enantiomerically pure carboxylic acid.[16]
Chemical Reactivity and Key Transformations
The reactivity of indoline-2-carboxylic acid is governed by its three main functional components: the carboxylic acid group, the secondary amine of the pyrrolidine ring, and the aromatic ring.
Caption: A reactivity map of indoline-2-carboxylic acid.
Reactions at the Carboxylic Acid Group
Esterification: As a typical carboxylic acid, it readily undergoes esterification with alcohols under acidic catalysis. This reaction is often used to protect the carboxyl group or to create ester derivatives that are key intermediates in the synthesis of pharmaceuticals.[14][20][21]
Amide Bond Formation: The coupling of the carboxylic acid with amines to form amides is one of its most important reactions, particularly in peptide synthesis and drug development.[4][22] Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be employed. However, the reactivity of indoline-2-carboxylic acid can be low, and it has a strong tendency to form undesired diketopiperazine side products, especially when coupling with another amino acid ester.[22]
Expert Insight: The low reactivity in amide coupling necessitates careful optimization of reaction conditions. The unique structural constraint of indoline-2-carboxylic acid also has a profound impact on the resulting amide bond.[2][22]
Special Focus: Amide Bond Conformational Isomerism
Derivatives of (S)-indoline-2-carboxylic acid display a remarkable and solvent-dependent preference for the cis conformation of the tertiary amide bond formed upon N-acylation.[2] This is in stark contrast to most other proline derivatives, which generally favor the trans isomer.
-
Mechanism: The strong preference for the cis isomer, particularly in polar solvents, is attributed to the fusion of the aromatic ring, which alters the molecule's dipole moment and conformational energetics.[2] This makes (S)-indoline-2-carboxylic acid an excellent "conformational switch" for designing peptides with specific secondary structures, such as turns and helices.[2][22]
Caption: Solvent-dependent cis/trans isomerization of N-acyl indoline amides.
Reactions at the Indoline Core
The indoline core can be dehydrogenated to restore the aromatic indole ring. This oxidation is a useful transformation for accessing indole-2-carboxylic acid derivatives from their indoline counterparts. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are effective for this purpose.[15]
Applications in Research and Development
The unique structural and chemical properties of indoline-2-carboxylic acid make it a valuable scaffold in several areas of scientific research.
Pharmaceutical Synthesis
Indoline-2-carboxylic acid is a crucial intermediate in the synthesis of numerous pharmaceuticals.[1]
-
Antihypertensives: It is a key building block for angiotensin-converting enzyme (ACE) inhibitors like Perindopril.[16]
-
Cancer Immunotherapy: Derivatives have been developed as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes that are key targets in cancer immunotherapy.[23]
-
Antiviral Agents: The scaffold has been identified as a promising starting point for the development of novel HIV-1 integrase strand transfer inhibitors.[24][25] The indole nucleus can effectively chelate the magnesium ions in the enzyme's active site.[24]
-
Other Bioactive Molecules: It is also used to synthesize potential anti-inflammatory and anti-cancer drugs.[1]
Asymmetric Catalysis
The chiral variants of indoline-2-carboxylic acid are employed as organocatalysts. For instance, (S)-(-)-indoline-2-carboxylic acid has been used as a catalyst for enantioselective cyclopropanation reactions.[3]
Conclusion
Indoline-2-carboxylic acid is far more than a simple heterocyclic compound; it is a sophisticated molecular tool for chemists and drug designers. Its constrained bicyclic structure provides a rigid scaffold for building complex molecules, while its unique ability to influence amide bond conformation offers a powerful strategy for controlling peptide secondary structure. A thorough understanding of its synthesis, from racemic reduction to enantioselective routes, and its distinct reactivity profile is essential for leveraging its full potential. As research continues to uncover new applications, from antiviral agents to immunotherapy drugs, indoline-2-carboxylic acid is set to remain a cornerstone of innovation in the chemical and pharmaceutical sciences.
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